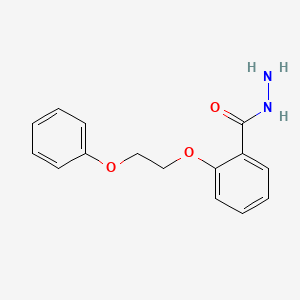

2-(2-Phenoxyethoxy)benzohydrazide

Description

2-(2-Phenoxyethoxy)benzohydrazide is a benzohydrazide derivative characterized by a benzohydrazide core substituted with a phenoxyethoxy group at the ortho position. Benzohydrazides are a class of compounds widely studied for their diverse biological activities, including cholinesterase inhibition, antimicrobial, antioxidant, and anticancer properties . The phenoxyethoxy substituent in this compound introduces both steric bulk and electron-donating effects, which may modulate its interaction with biological targets.

Properties

IUPAC Name |

2-(2-phenoxyethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c16-17-15(18)13-8-4-5-9-14(13)20-11-10-19-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEWOGLCORMRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328094 | |

| Record name | 2-(2-phenoxyethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380335-33-1 | |

| Record name | 2-(2-phenoxyethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxyethoxy)benzohydrazide typically involves the condensation reaction between 2-(2-Phenoxyethoxy)benzaldehyde and hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

- Dissolve 2-(2-Phenoxyethoxy)benzaldehyde in ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones.

Substitution: The phenoxyethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives such as phenoxyethoxybenzoic acid.

Reduction: Reduced forms like phenoxyethoxybenzohydrazone.

Substitution: Substituted derivatives with various functional groups replacing the phenoxyethoxy group.

Scientific Research Applications

2-(2-Phenoxyethoxy)benzohydrazide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: It is used in the development of new materials with specific properties, such as optical or electronic characteristics.

Analytical Chemistry: The compound can serve as a reagent or standard in various analytical techniques, including spectroscopy and chromatography.

Biological Studies: Research on its interactions with biological systems can provide insights into its potential therapeutic uses and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Quinoline-Based Acylhydrazones (e.g., Compounds 9h–j)

- Structure: Methoxy-substituted benzohydrazides attached to a quinoline core.

- Activity: Compound 9i (3-OMe substituent) showed the highest BuChE inhibition (IC50 = 9.6 µM), while 9h (2-OMe) and 9j (4-OMe) had reduced potency (IC50 = 16.4 µM and 14.06 µM, respectively) .

N'-Arylidene-4-(2-(Piperidin-1-yl)ethoxy)benzohydrazides (e.g., 3a–j)

- Structure : Piperidinyl-ethoxy substituent at the para position of the benzohydrazide core.

- Activity : Demonstrated moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) but were inactive against Candida albicans .

- Comparison: The piperidinyl group enhances basicity and solubility, whereas the phenoxyethoxy group may prioritize hydrophobic interactions.

E-Stilbene Azomethines (e.g., 5g and 5e)

- Structure : Conjugated stilbene systems with nitro (5g) or hydroxy (5e) substituents.

- Activity :

- Comparison: The electron-withdrawing nitro group in 5g contrasts with the electron-donating phenoxyethoxy group, suggesting divergent target selectivity.

Thiosemicarbazides and Triazolethiones (e.g., Compounds 3 and 7–11)

- Structure : Derived from 2-(ethylsulfanyl)benzohydrazide with sulfur-containing moieties.

- Activity : Compound 3 showed exceptional antioxidant activity (IC50 = 0.22 µg/mL in DPPH; FRAP = 3054 µM/100 g) .

Biological Activity

2-(2-Phenoxyethoxy)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, highlighting key research findings, case studies, and data tables.

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using the disk diffusion method. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 ± 1.5 |

| HeLa | 20 ± 2.0 |

The results indicate that the compound possesses promising anticancer activity, particularly against the MCF-7 cell line.

Anti-inflammatory Activity

Another area of research focuses on the anti-inflammatory effects of this compound. A study assessed its ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results showed a significant reduction in nitric oxide levels at concentrations of 10 µM and above, indicating its potential as an anti-inflammatory agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing this compound showed a notable improvement in healing rates and reduction in microbial load compared to control treatments.

- Case Study on Anticancer Properties : In vivo studies using mice implanted with tumor cells demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to untreated controls, supporting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.